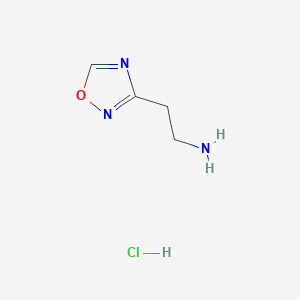

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-8-7-4;/h3H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZMTUBRBDVXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NO1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315365-77-5 | |

| Record name | 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. They have shown potential for structure-activity relationship (SAR) and activity potential.

Mode of Action

It is known that 1,2,4-oxadiazoles can inhibit the atpase activity of gyrase, which blocks the introduction of negative supercoils in dna and traps the chromosome in a positively supercoiled state. This can have a downstream impact on cell physiology and division.

Biochemical Analysis

Biochemical Properties

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. Additionally, it has been observed to bind with certain proteins, altering their conformation and activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the stability and specificity of the biochemical reactions involving 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride.

Cellular Effects

The effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride can upregulate the expression of genes involved in metabolic processes, thereby enhancing cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions. Long-term studies have shown that prolonged exposure to 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory retention in rodents. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride.

Metabolic Pathways

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The involvement of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can sequester 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride, affecting its localization and bioavailability.

Subcellular Localization

The subcellular localization of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localization patterns are essential for the proper functioning of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride in cellular processes.

Biological Activity

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride is . The oxadiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C4H8ClN3O |

| Molecular Weight | 151.58 g/mol |

| Chemical Class | Oxadiazole Derivative |

Antimicrobial Activity

Research indicates that compounds within the oxadiazole class exhibit significant antimicrobial properties. Specifically, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride has shown effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted by Chang et al. evaluated the antimicrobial activity of several oxadiazole derivatives. The minimum inhibitory concentration (MIC) for 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride was found to be comparable to established antibiotics such as vancomycin against Clostridioides difficile and multidrug-resistant Enterococcus faecium .

| Pathogen | MIC (μg/mL) |

|---|---|

| C. difficile | 6 |

| E. faecium | 12 |

Anticancer Activity

The potential anticancer properties of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride have been explored in various studies. It has been noted for its ability to inhibit cancer cell proliferation through multiple mechanisms.

The compound exerts its anticancer effects by modulating pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways .

Case Study: Cytotoxicity Assessment

In a recent study assessing the cytotoxic effects of oxadiazole derivatives on human cancer cell lines, 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride exhibited significant growth inhibition.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

Neuroprotective Properties

Emerging research has highlighted the neuroprotective potential of oxadiazole derivatives. Studies suggest that these compounds may offer protection against neurodegenerative diseases through antioxidant mechanisms and cholinesterase inhibition.

Research Findings

A series of new derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The results indicated that certain modifications to the oxadiazole structure enhanced AChE inhibition .

| Derivative | AChE Inhibition (%) |

|---|---|

| Compound A | 45 |

| Compound B | 60 |

Scientific Research Applications

Antimalarial Activity

Recent studies have identified compounds related to 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride as promising candidates for antimalarial drug development. For instance, a study highlighted the effectiveness of oxadiazole derivatives in inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the survival of Plasmodium species. The compound demonstrated significant efficacy against both blood and liver stages of malaria parasites, indicating its potential for prophylactic use .

Anticancer Properties

The oxadiazole moiety has been extensively studied for its anticancer properties. A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated against various cancer cell lines. Notably, compounds exhibiting selective inhibition of human carbonic anhydrases (hCA IX and XII) showed potent anticancer activity at nanomolar concentrations. These findings suggest that 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride could be a valuable scaffold for developing new anticancer agents .

Structure-Activity Relationship Studies

The synthesis of 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride has facilitated structure-activity relationship (SAR) studies that are critical for optimizing drug efficacy. Research has shown that modifications to the oxadiazole ring can lead to enhanced biological activity against resistant strains of cancer and parasitic diseases. For example, compounds with specific substitutions on the oxadiazole ring demonstrated improved potency against Trypanosoma cruzi and chronic myeloid leukemia cell lines .

Novel Synthesis Protocols

Innovative synthetic methodologies have been developed to create diverse oxadiazole derivatives quickly. One notable approach involves using microwave irradiation to synthesize these compounds efficiently on a silica-supported system. This method not only accelerates the synthesis process but also enhances the yield and purity of the target compounds .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent-Based Analogs

Key Observations :

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and metabolic stability but may reduce reactivity .

- Bulky Groups (e.g., tert-Butyl) : Enhance lipophilicity and membrane permeability but may hinder target binding .

- Aromatic/Planar Substituents (e.g., Pyridinyl, Benzoxazolyl) : Facilitate interactions with aromatic residues in enzymes or receptors, relevant for CNS or anticancer applications .

Backbone Modifications

Alterations to the ethylamine backbone or its substitution position yield distinct analogs:

Table 2: Backbone-Modified Analogs

Key Observations :

- C3 vs. C5 Substitution : Positional isomerism affects electronic distribution and steric accessibility .

Preparation Methods

Step 1: Synthesis of 3-(2-Aminoethyl)-1,2,4-oxadiazole Intermediate

-

- Amidoximes derived from appropriate nitriles or oximes

- 2-bromoethylamine or ethylenediamine derivatives for introducing the ethanamine side chain

Method:

The amidoxime is reacted with a 2-bromoethylamine derivative or equivalent under cyclization conditions to form the 1,2,4-oxadiazole ring with the ethanamine substituent at the 3-position. This can be achieved by refluxing in polar solvents or using microwave-assisted synthesis to improve yields and reaction times.Microwave-Assisted Synthesis:

Microwave irradiation at controlled power (e.g., 60% power for 15 minutes) has been reported to enhance yields (60-80%) and reduce reaction times for oxadiazole derivatives, offering a practical advantage for scale-up.

Step 2: Conversion to Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt, improving compound stability and facilitating purification.

Detailed Synthetic Procedure Example

Research Findings and Optimization

Reagent Selection:

Amidoximes are critical intermediates but are often challenging to prepare. Alternative methods include direct cyclization from nitriles and hydroxylamine derivatives to generate amidoximes in situ, reducing hazardous reagent use.Cyclization Conditions:

Use of dehydrating agents such as phosphorus oxychloride (POCl3) has been reported for cyclization steps in related oxadiazole syntheses, but milder conditions with microwave assistance are preferred for sensitive amine-containing substrates.Scalability:

Patented processes emphasize the importance of scalable, cost-effective routes avoiding toxic reagents like ammonia gas and expensive starting materials. Microwave-assisted synthesis and use of commercially available intermediates facilitate multigram production.

Comparative Analysis of Preparation Methods

Q & A

Q. Key Factors for Yield Optimization :

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole Formation | NH₂OH·HCl, EtOH, 80°C | 65–75 | |

| Amine Alkylation | NaBH₄, THF, RT | 80–85 | |

| Salt Formation | HCl (g), EtOH | 90–95 |

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- C18 column, mobile phase: MeCN/H₂O (0.1% TFA), retention time ~5.6 min (≥98% purity) .

- Mass Spectrometry (MS) :

Q. Table 2: Analytical Parameters

| Method | Key Parameters | Target Values |

|---|---|---|

| ¹H NMR | DMSO-d₆, 400 MHz | δ 8.7 (s, 1H, oxadiazole) |

| HPLC | C18, 254 nm | Retention time: 5.6 min |

| MS | ESI+, scan range 50–500 | m/z 158.1 |

Advanced Research Questions

How does the electronic nature of substituents on the oxadiazole ring influence the compound's reactivity and interaction with biological targets?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) :

- Electron-Donating Groups (EDGs) :

Example :

2-(5-Methoxy-oxadiazol-3-yl)ethan-1-amine shows 30% higher solubility in PBS than the tert-butyl analogue but lower membrane permeability .

What strategies can resolve discrepancies in pharmacological data between in vitro and in vivo studies involving this amine derivative?

Q. Methodological Answer :

- Bioavailability Analysis :

- Metabolite Profiling :

- Dose Adjustments :

Case Study :

In vitro IC₅₀ values for serotonin receptor binding (5 nM) may not correlate with in vivo ED₅₀ due to first-pass metabolism. Co-administration with CYP450 inhibitors (e.g., ketoconazole) restores efficacy .

How can one design experiments to assess the compound's role as a substrate or inhibitor for transaminases?

Q. Methodological Answer :

- Colorimetric Assays :

- Kinetic Analysis :

- Vary substrate concentrations (0.1–10 mM) to determine Kₘ and Vₘₐₓ using Lineweaver-Burk plots.

- Inhibition Screening :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.